5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine
Description
Properties
IUPAC Name |
5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4/c10-7-3-1-2-6(4-7)5-8-12-9(11)14-13-8/h1-4H,5H2,(H3,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZVORHREVKMLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC2=NC(=NN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627544-97-2 | |
| Record name | 5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of Thiosemicarbazide Intermediates
Acylthiosemicarbazides serve as precursors for triazole formation. In a modified approach derived from Abacı et al., 3-fluorobenzylcarboxylic acid hydrazide reacts with alkyl/aryl isothiocyanates in ethanol to form intermediate thiosemicarbazides. Subsequent reflux in 4N sodium hydroxide induces cyclization, yielding the triazole core. This one-pot, two-step method reduces solvent waste and achieves yields of 59–86% for analogous compounds.
Reaction Scheme:
- Step 1:
$$ \text{3-Fluorobenzylcarboxylic acid hydrazide} + \text{R-NCS} \rightarrow \text{Thiosemicarbazide intermediate} $$ - Step 2:
$$ \text{Thiosemicarbazide} + \text{4N NaOH (reflux)} \rightarrow \text{5-[(3-Fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine} $$
Key advantages include compatibility with diverse substituents and scalability. However, prolonged reflux times (4–6 hours) may limit industrial applicability.
Microwave-Assisted Synthesis
Microwave irradiation accelerates ring closure, as demonstrated by Kharate et al.. Thiosemicarbazide intermediates derived from 3-fluorobenzyl chloride and thiocarbohydrazide undergo microwave-assisted cyclization in ethanol containing potassium hydroxide. This method reduces reaction times to 2–3 minutes with yields comparable to conventional heating (70–75%).
Functionalization of the Triazole Core
Introduction of the 3-Amino Group
The 3-amino substituent is introduced via nucleophilic substitution or reductive amination. A method adapted from Rajesh et al. involves reacting 5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole-3-thiol with hydrazine hydrate under microwave irradiation. This step replaces the thiol group with an amine, achieving 80–85% yields.
Critical Parameters:
- Temperature: 80–100°C
- Solvent: Isopropanol or ethanol
- Catalyst: None required
Optimization of the 3-Fluorophenylmethyl Substituent
The 3-fluorophenylmethyl group is incorporated early in the synthesis via:
- Friedel-Crafts alkylation of 3-fluorotoluene with chloroacetamide, followed by hydrazide formation.
- Grignard reaction using 3-fluorobenzyl magnesium bromide and nitriles, as reported in fluorine-containing triazole syntheses.
Comparative Analysis of Methods
Table 1: Key Metrics for Preparation Methods
Structural Characterization and Validation
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Bromine (Br2) in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of corresponding triazole N-oxide derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of halogenated or nitrated triazole derivatives.
Scientific Research Applications
5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including as an antifungal or antiviral agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The triazole ring can also participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine
- 5-[(3-chlorophenyl)methyl]-1H-1,2,4-triazol-3-amine
- 5-[(3-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine
Uniqueness
5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for various applications in medicinal chemistry and drug development.
Biological Activity
5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its synthesis, biological properties, and applications based on recent research findings.
The synthesis of 5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine typically involves the nucleophilic substitution reaction between 3-fluorobenzyl bromide and 1H-1,2,4-triazol-3-amine under basic conditions, often utilizing solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) along with potassium carbonate (K2CO3) as a base. The compound has a melting point of 180–183 °C and is characterized by its unique triazole ring structure which contributes to its biological activity.
The mechanism of action for 5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine involves interactions with specific biological targets. The fluorophenyl moiety enhances binding affinity to enzymes or receptors, potentially leading to inhibition or modulation of their activity. The triazole ring can participate in hydrogen bonding and other interactions with biological molecules, which is crucial for its bioactivity .
Antimicrobial Properties
Research indicates that derivatives of 1,2,4-triazole exhibit significant antibacterial activity. In particular, compounds similar to 5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine have been shown to possess potent antimicrobial effects against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) studies have demonstrated that triazole derivatives can exhibit MIC values significantly lower than traditional antibiotics like ciprofloxacin and vancomycin .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| Ciprofloxacin | 32 | MRSA |
| 5-(hydroxyphenyl)-triazole | 0.12 - 1.95 | E. coli, S. aureus |
| 5-[fluorophenyl]-triazole derivative | <16 | Various pathogens |
Antifungal Activity
The compound has also been explored for its antifungal properties. Triazoles are known to inhibit fungal cytochrome P450 enzymes selectively, which can lead to reduced toxicity compared to imidazole derivatives . This selectivity makes them valuable in treating fungal infections.
Cytotoxicity and Anticancer Potential
In cytotoxicity assays against cancer cell lines such as MDA-MB-231 and PC3, studies have indicated that the synthesized triazole derivatives exhibit low toxicity with IC50 values above 100 µM . This suggests a potential therapeutic window for further development in cancer treatment.
Case Studies and Research Findings
Several studies have highlighted the efficacy of triazole derivatives:
- Antibacterial Efficacy : A study showed that compounds with specific substitutions at the C-3 position of the triazole ring exhibited enhanced antibacterial activity against resistant strains like MRSA .
- Docking Studies : Molecular docking studies revealed that certain triazole derivatives form additional hydrogen bonds with the active site of bacterial enzymes like Mycobacterium gyrase, contributing to their increased antimicrobial potency .
- Comparative Analysis : When compared to other halogenated phenyl derivatives, the presence of fluorine in the phenyl group was found to significantly influence both chemical reactivity and biological activity.
Q & A
Q. Q1. What are the preferred synthetic routes for 5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine, and how can reaction conditions be optimized?
A1. The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 3-fluorobenzyl chloride with 1H-1,2,4-triazol-3-amine under basic conditions (e.g., NaOH/K₂CO₃) in polar aprotic solvents (DMF or DMSO) at 60–80°C yields the target compound . Microwave-assisted synthesis can enhance reaction efficiency, reducing time from hours to minutes while improving yields . Optimization should consider stoichiometry, solvent choice, and temperature gradients to minimize byproducts like tautomers or disubstituted derivatives.
Q. Q2. How is the structure of this compound validated, and what analytical techniques are critical?
A2. Structural validation relies on X-ray crystallography (e.g., using SHELXL for refinement ) and spectroscopic methods:
Q. Q3. What preliminary biological activities have been reported for this compound?
A3. While direct data on this compound is limited, structurally related 1,2,4-triazol-3-amines exhibit antimicrobial and enzyme-inhibitory properties. For example, analogs inhibit ketol-acid reductoisomerase (a target in branched-chain amino acid biosynthesis) via competitive binding at the active site . Preliminary assays should focus on dose-response curves (IC₅₀ determination) and selectivity against off-target enzymes.
Advanced Research Questions
Q. Q4. How do tautomeric forms of this compound influence its reactivity and biological activity?
A4. 1,2,4-Triazoles exhibit annular tautomerism. For 5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine, tautomers may include:
- 3-Amino-5-substituted (dominant due to electron-withdrawing fluorine stabilizing the amino group).
- 5-Amino-3-substituted (less common but possible under acidic conditions) .
Co-crystallization of multiple tautomers has been observed in related compounds, altering hydrogen-bonding networks and solubility . Tautomer distribution must be characterized via variable-temperature NMR or X-ray diffraction to correlate with bioactivity.
Q. Q5. How can computational methods predict the binding modes of this compound with biological targets?
A5. Molecular docking (AutoDock, Schrödinger) and MD simulations (GROMACS) model interactions with targets like enzymes or receptors. Key steps:
Ligand preparation : Optimize geometry using DFT (B3LYP/6-31G*).
Docking : Screen against target structures (e.g., PDB: 1YDI for reductoisomerases).
Binding energy analysis : MM-GBSA calculates ΔG, identifying critical residues (e.g., His/Lys for H-bonding) .
Validation via mutagenesis or SPR binding assays is recommended.
Q. Q6. How should researchers address contradictory data in crystallographic or biological studies?
A6. Contradictions may arise from:
- Polymorphism : Different crystal packing (e.g., P21/c vs. P212121) alters unit cell parameters .
- Tautomer co-crystallization : Use Hirshfeld surface analysis to map intermolecular interactions and validate occupancy refinement .
- Biological variability : Replicate assays under standardized conditions (pH, temperature) and employ orthogonal methods (e.g., ITC alongside SPR for binding affinity).
Q. Q7. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
A7.
- Salt formation : React with HCl or citrate to enhance aqueous solubility.
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated NH₂) .
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to bypass rapid clearance.
Monitor pharmacokinetics (Cmax, t½) via LC-MS/MS in rodent models.
Q. Q8. How does the fluorophenyl group impact the compound’s electronic properties and reactivity?
A8. The 3-fluorophenyl group:
- Electron-withdrawing effect : Lowers pKa of adjacent NH₂ (≈8.5 vs. ≈9.2 for non-fluorinated analogs), enhancing nucleophilicity.
- Steric effects : Ortho-fluorine may restrict rotation, favoring planar conformations for π-π stacking with aromatic residues .
- Metabolic stability : Fluorine reduces oxidative metabolism, prolonging half-life in vivo .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
